molecular formula C7H3Br2F3 B1413313 2,6-Dibromo-4-fluorobenzodifluoride CAS No. 1805122-63-7

2,6-Dibromo-4-fluorobenzodifluoride

Cat. No. B1413313
CAS RN: 1805122-63-7
M. Wt: 303.9 g/mol
InChI Key: PSFUPQYBXULAGU-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluorobenzodifluoride is a chemical compound with the molecular formula C7H3Br2F3 . It has a molecular weight of 303.9 .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-4-fluorobenzodifluoride consists of a benzene ring with two bromine atoms, one fluorine atom, and a difluoromethyl group attached to it .

Scientific Research Applications

Organometallic Synthesis

2,6-Dibromo-4-fluorobenzodifluoride is utilized in modern organometallic synthesis methods. It has been converted into various benzoic acids and bromobenzoic acids containing fluorine atoms, demonstrating the flexibility and efficacy of these methods in producing a wide range of chemical compounds (Schlosser & Heiss, 2003).

Molecular Structure Studies

Studies on organo-mercury, -tin, and -lead derivatives of 2,6-dibromo-4-fluorobenzodifluoride have been conducted to understand steric hindrance and intramolecular coordination. This research provides insights into the molecular structures and interactions of these compounds, which is crucial for developing new materials and pharmaceuticals (Kravtsov et al., 1972).

Magnetic Property Research

2,6-Dibromo-4-fluorobenzodifluoride plays a role in the development of azido-copper coordination polymers. These compounds have been structurally and magnetically investigated, contributing to the understanding of magnetic properties in materials science. This research could lead to applications in magnetic devices and sensors (Liu et al., 2017).

Chemical Synthesis Techniques

The chemical has been used in electrophilic substitution reactions. These studies are significant for the development of new synthetic routes in organic chemistry, potentially leading to the creation of novel drugs and materials (Coe, Stuart, & Moody, 1998).

Fluorination Effects on Photophysical Properties

Research on the effect of fluorination, including the use of compounds like 2,6-Dibromo-4-fluorobenzodifluoride, has been significant in understanding the photophysical properties of various molecules. This is crucial for developing materials with specific optical properties, such as in the fields of photonics and optoelectronics (Krebs & Spanggaard, 2002).

properties

IUPAC Name

1,3-dibromo-2-(difluoromethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFUPQYBXULAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-fluorobenzodifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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